molecular formula C8H16O2 B14074784 Oxiranemethanol, 3-pentyl- CAS No. 101758-85-4

Oxiranemethanol, 3-pentyl-

Cat. No.: B14074784
CAS No.: 101758-85-4
M. Wt: 144.21 g/mol
InChI Key: PFEZFCUFFWFUKS-UHFFFAOYSA-N
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Description

Oxiranemethanol, 3-pentyl- is an organic compound with the molecular formula C8H16O2 It is a member of the oxirane family, characterized by the presence of an epoxide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oxiranemethanol, 3-pentyl- typically involves the epoxidation of allylic alcohols. One common method is the Sharpless epoxidation, which uses titanium (IV) isopropoxide and diethyl tartrate as catalysts in the presence of tert-butyl hydroperoxide. The reaction is carried out in methylene chloride at low temperatures, followed by purification through distillation or preparative HPLC .

Industrial Production Methods: Industrial production of Oxiranemethanol, 3-pentyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the reactive nature of the epoxide group and the use of peroxides in the synthesis.

Chemical Reactions Analysis

Types of Reactions: Oxiranemethanol, 3-pentyl- undergoes various chemical reactions, including:

    Oxidation: The epoxide group can be oxidized to form diols.

    Reduction: Reduction reactions can convert the epoxide group to an alcohol.

    Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Acidic or basic conditions can facilitate the ring-opening reactions, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed:

    Diols: Formed through oxidation.

    Alcohols: Formed through reduction.

    Various substituted products: Formed through nucleophilic substitution.

Scientific Research Applications

Oxiranemethanol, 3-pentyl- has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Oxiranemethanol, 3-pentyl- involves the reactivity of the epoxide group. The epoxide ring can undergo nucleophilic attack, leading to ring-opening reactions. This reactivity is crucial for its interactions with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biomolecules, influencing their function and activity .

Comparison with Similar Compounds

    Oxiranemethanol, (S)-: A stereoisomer with similar chemical properties but different spatial arrangement.

    Phenylethylene oxide: Another member of the oxirane family with a phenyl group instead of a pentyl group.

Uniqueness: The presence of the pentyl group can affect the compound’s interactions with other molecules and its behavior in different environments .

Properties

CAS No.

101758-85-4

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

(3-pentyloxiran-2-yl)methanol

InChI

InChI=1S/C8H16O2/c1-2-3-4-5-7-8(6-9)10-7/h7-9H,2-6H2,1H3

InChI Key

PFEZFCUFFWFUKS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1C(O1)CO

Origin of Product

United States

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